molecular formula C17H14FNO4 B4524967 Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate

Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate

Cat. No.: B4524967
M. Wt: 315.29 g/mol
InChI Key: PTYBYCWISABSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring, which is a fused bicyclic structure consisting of a benzene ring and an oxazole ring

Scientific Research Applications

Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the benzoxazole intermediate.

    Esterification: The final step involves the esterification of the hydroxyl group on the benzoxazole ring with methyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Alcohol derivatives from the reduction of the ester group.

    Substitution: Various substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and the benzoxazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[3-(2-chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate
  • Methyl {[3-(2-bromobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate
  • Methyl {[3-(2-methylbenzyl)-1,2-benzoxazol-6-yl]oxy}acetate

Uniqueness

Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

methyl 2-[[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c1-21-17(20)10-22-12-6-7-13-15(19-23-16(13)9-12)8-11-4-2-3-5-14(11)18/h2-7,9H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYBYCWISABSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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